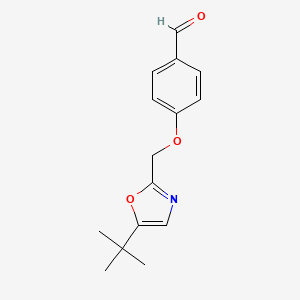
4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a tert-butyloxazol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde typically involves the reaction of 5-tert-butyloxazole with 4-hydroxybenzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: 4-(5-Tert-butyloxazol-2-ylmethoxy)benzoic acid.
Reduction: 4-(5-Tert-butyloxazol-2-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxazole ring may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(5-Tert-butyloxazol-2-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(5-Tert-butyloxazol-2-ylmethoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.
5-Tert-butyloxazole: The parent compound without the benzaldehyde moiety.
Uniqueness
4-(5-Tert-butyloxazol-2-ylmethoxy)benzaldehyde is unique due to the presence of both the benzaldehyde and tert-butyloxazole moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1187212-08-3 |
|---|---|
Fórmula molecular |
C15H17NO3 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
4-[(5-tert-butyl-1,3-oxazol-2-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)13-8-16-14(19-13)10-18-12-6-4-11(9-17)5-7-12/h4-9H,10H2,1-3H3 |
Clave InChI |
QTCVQMCAEHHYSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN=C(O1)COC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)


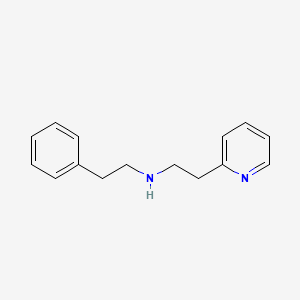
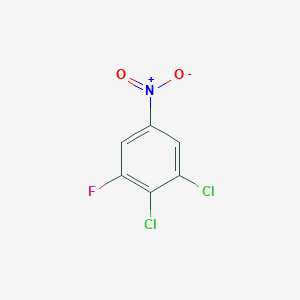
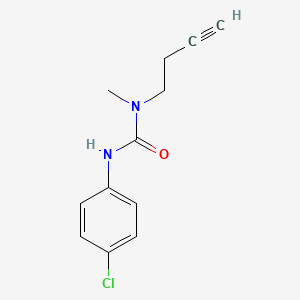

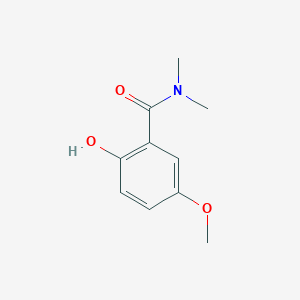

![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)

![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)

